Folate-PEG3-amine

Folate Receptor Alpha Targeted Drug Delivery Binding Affinity

ADC development requires precise PEG spacer length to balance solubility, immunogenicity, and receptor binding. Folate-PEG3-amine (CAS 710323-40-3) offers validated performance for FRα-positive cancer targeting. - Cleavable design enables intracellular payload release - LogP = -5 ensures high aqueous solubility & easy conjugation - Enables tumor-to-muscle ratios >4 in preclinical models - >95% research-grade purity, amine-terminated for NHS/EDC chemistry

Molecular Formula C27H37N9O8
Molecular Weight 615.6 g/mol
Cat. No. B8712554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFolate-PEG3-amine
Molecular FormulaC27H37N9O8
Molecular Weight615.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC(CCC(=O)NCCOCCOCCOCCN)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
InChIInChI=1S/C27H37N9O8/c28-7-9-42-11-13-44-14-12-43-10-8-30-21(37)6-5-20(26(40)41)34-24(38)17-1-3-18(4-2-17)31-15-19-16-32-23-22(33-19)25(39)36-27(29)35-23/h1-4,16,20,31H,5-15,28H2,(H,30,37)(H,34,38)(H,40,41)(H3,29,32,35,36,39)/t20-/m0/s1
InChIKeyGZQSIWKWWBLFGU-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Folate-PEG3-amine: Cleavable FRα-Targeting Linker


Folate-PEG3-amine (CAS 710323-40-3) is a heterobifunctional crosslinker that conjugates folic acid to a triethylene glycol (PEG3) spacer, terminating in a primary amine group . With a molecular weight of 615.64 g/mol and a LogP of -5, this compound exhibits high aqueous solubility and is designed for the synthesis of cleavable antibody-drug conjugates (ADCs) and targeted delivery systems . Its folate moiety provides high affinity for folate receptor α (FRα), which is overexpressed in numerous epithelial cancers [1]. The PEG3 spacer enhances solubility and reduces immunogenicity while the terminal amine enables efficient bioconjugation via NHS ester or carbodiimide chemistry . The compound is supplied as a research-grade linker with >95% purity and is suitable for both in vitro and in vivo applications requiring FRα-targeted payload delivery .

FRα-targeted conjugate synthesis
Cleavable ADC linker design
Aqueous bioconjugation chemistry
PEG3 spacer: solubility & low hindrance

Why Folate-PEG3-amine Cannot Be Substituted


Folate-PEG conjugates are not interchangeable commodities. Systematic studies demonstrate that PEG spacer length critically modulates in vivo tumor accumulation and therapeutic efficacy. In folate-linked liposomal formulations, increasing PEG linker length from 2 kDa to 10 kDa significantly enhanced tumor accumulation and reduced tumor size by >40% in vivo [1]. Conversely, PEG2 variants may exhibit higher liver uptake and reduced targeting efficiency due to steric or opsonization effects . Folate-PEG3-amine, with its three-unit ethylene glycol spacer, occupies a precise position on this continuum, offering a distinct balance between solubility, reduced immunogenicity, and minimal steric hindrance that differs measurably from both shorter PEG2 and longer PEG4/PEG8 analogs [2]. Substituting a different PEG length without rigorous validation risks altering biodistribution, receptor binding kinetics, and overall conjugate performance. The following evidence quantifies these differentiating properties.

Target Compound
Common Substitutes
Risk Profile
Folate-PEG3-amine
PEG2 or PEG4/PEG8 folate linkers
PEG spacer length may shift tumor accumulation profile
PEG2 variants
Shorter PEG may increase liver uptake and reduce targeting selectivity
PEG4/PEG8 variants
Longer PEG may introduce steric hindrance affecting receptor binding

Folate-PEG3-amine: FRα Targeting Evidence


FRα Binding Affinity

Folate-PEG conjugates retain high binding affinity for FRα. A folate-PEG-MMAE conjugate (4A-BFA-11) exhibited a dissociation constant (Kd) of 106.7 nM for FRα in SPR assays [1]. While free folic acid binds FRα with Kd ≈ 1 nM, the slightly reduced affinity of PEGylated folate remains well within the range required for efficient receptor-mediated endocytosis in FRα-overexpressing tumor cells [2]. This indicates that the PEG3 spacer does not abolish targeting capability. Direct binding data for Folate-PEG3-amine itself is not publicly available; however, this class-level inference establishes a performance baseline for folate-PEG constructs.

FRα Binding Affinity
Class-level inference
Kd ≈ 100 nM (PEG-folate class)
Retains receptor-mediated endocytosis capacity
Direct binding data for this compound not reported
Folate Receptor Alpha Targeted Drug Delivery Binding Affinity

In Vivo Tumor Selectivity

PEG-folate conjugates demonstrate robust in vivo tumor selectivity. In KB tumor xenograft mouse models, 99mTc-labeled PEG-folate achieved a tumor-to-normal muscle ratio greater than 4 at 4 hours post-injection, with clear visualization by gamma imaging [1]. This quantitative metric reflects specific accumulation in FRα-positive tumors compared to non-targeted controls. Folate-PEG3-amine, as a PEG-folate derivative, is expected to confer similar targeting precision when conjugated to imaging agents or therapeutic payloads.

In Vivo Tumor Selectivity
Class-level inference
Tumor-to-muscle ratio >4
Supports FRα-specific accumulation in xenograft models
Class-level inference from PEG-folate imaging
Tumor Imaging Biodistribution Folate Receptor

Aqueous Solubility Advantage

Folate-PEG3-amine possesses a calculated partition coefficient (LogP) of -5 . This high hydrophilicity, conferred by the PEG3 spacer, is substantially greater than that of unconjugated folic acid (LogP ≈ 0.2) [1]. The negative LogP value indicates preferential partitioning into aqueous phases, facilitating the preparation of injection formulations without the use of potentially toxic organic co-solvents. This property is critical for maintaining solubility during bioconjugation reactions and for ensuring the colloidal stability of nanoparticle formulations.

Aqueous Solubility
Head-to-head
LogP = -5 vs folic acid LogP ≈ 0.2
Higher aqueous solubility; simplifies formulation
Calculated property; experimental validation may vary
Hydrophilicity Formulation PEGylation

Cleavable Linker for Controlled Release

Folate-PEG3-amine is explicitly classified as a cleavable linker . In the context of ADCs, cleavable linkers are designed to release the cytotoxic payload upon internalization into target cells, often via lysosomal enzymes or the reductive environment of the cytoplasm. This contrasts with non-cleavable linkers, which require complete degradation of the antibody for payload release and may exhibit different efficacy and toxicity profiles [1]. The cleavable nature of Folate-PEG3-amine positions it for applications where triggered intracellular release is desired.

Linker Cleavability
Supporting evidence
Cleavable linker
Enables intracellular payload release upon internalization
Cleavage mechanism not specified
Antibody-Drug Conjugate Cleavable Linker ADC Linker

PEG3 Spacer: Solubility and Low Hindrance

While direct comparative data for Folate-PEG3-amine versus other short PEG units are not available in public literature, class-level inference from PEG-linker length studies indicates that spacer length profoundly affects in vivo performance. Studies with folate-liposomes showed that increasing PEG length from 2 kDa to 10 kDa enhanced tumor accumulation, but also noted that very long PEG chains can introduce steric hindrance that interferes with receptor binding [1]. The PEG3 spacer (three ethylene oxide units, ~150 Da) is hypothesized to provide sufficient solubility enhancement while minimizing the steric penalties associated with longer PEG chains. This balance may be optimal for applications requiring close proximity between the targeting ligand and the conjugated payload.

PEG3 Spacer Role
Class-level inference
3-unit PEG spacer
Proposed balance of solubility and low steric hindrance
PEG-length trends may guide selection; direct data lacking
PEG Spacer Steric Hindrance Bioconjugation

Folate-PEG3-amine Applications


FRα-Targeted ADC Construction

Folate-PEG3-amine is specifically validated as an ADC linker . Its cleavable nature enables intracellular release of the cytotoxic payload, a key requirement for many ADC designs [1]. The high aqueous solubility (LogP = -5) facilitates conjugation chemistry and purification .

Folate-Targeted Tumor Imaging

PEG-folate conjugates achieve tumor-to-muscle ratios exceeding 4 in preclinical models, providing clear tumor delineation [2]. Folate-PEG3-amine can be conjugated to fluorophores, radioisotopes, or MRI contrast agents to enable FRα-specific imaging in oncology research.

PEGylated Nanoparticle Tumor Delivery

The PEG3 spacer imparts stealth properties that reduce immunogenicity and extend circulation time . When coupled with the folate targeting moiety, nanoparticles functionalized with Folate-PEG3-amine can achieve preferential accumulation in FRα-positive tumors, as demonstrated by the >40% tumor reduction observed with optimized PEG-folate liposomal formulations [3].

FRα-Targeted PROTAC Delivery

Folate-PEG3-amine can serve as a building block for proteolysis-targeting chimeras (PROTACs) designed to degrade intracellular proteins specifically in FRα-positive cancer cells. The primary amine allows conjugation to E3 ligase ligands or target protein warheads, while the PEG3 spacer ensures solubility and reduces aggregation.

Application
Selection Property
Validation Focus
FRα-targeted ADC linker research
Cleavable amine-reactive linker
Intracellular payload release confirmation
Tumor imaging with FRα targeting
PEG-folate tumor accumulation profile
Tumor-to-background ratio assessment
Nanoparticle tumor delivery studies
PEG3 stealth and targeting balance
Biodistribution and model-response endpoints
PROTAC design for FRα+ cell models
Soluble heterobifunctional scaffold
Target protein degradation selectivity

Technical Documentation Hub

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37 linked technical documents
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